4-Amino-2,3-dichlorobenzoic acid
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Overview
Description
4-Amino-2,3-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various proteins and enzymes in the body . More research is needed to identify the specific targets of 4-Amino-2,3-dichlorobenzoic acid.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of this compound with its targets need to be further investigated.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
It is known that similar compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific ADME properties of this compound need to be further studied.
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular levels, such as altering protein function or disrupting cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The process includes the following steps:
Chlorination: 4-Aminobenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chloro groups with other nucleophiles.
Electrophilic Substitution:
Major Products:
Scientific Research Applications
4-Amino-2,3-dichlorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-2,5-dichlorobenzoic acid:
2-Amino-4-chlorobenzoic acid: Another related compound with a single chloro substituent.
5-Amino-2-chlorobenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness: 4-Amino-2,3-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substituents at the 2 and 3 positions make it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
4-amino-2,3-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIYTYIHNSBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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